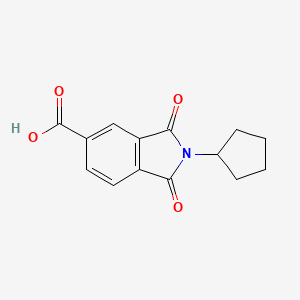

2-cyclopentyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid

Description

Properties

IUPAC Name |

2-cyclopentyl-1,3-dioxoisoindole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4/c16-12-10-6-5-8(14(18)19)7-11(10)13(17)15(12)9-3-1-2-4-9/h5-7,9H,1-4H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFHMPLPCPYIDJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-cyclopentyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of azobisisobutyronitrile (AIBN) as a radical initiator, along with hypophosphorous acid and triethylamine under reflux conditions in 1-propanol . This reaction yields the desired isoindole derivative in moderate yields. Industrial production methods may involve similar synthetic routes but optimized for larger-scale production and higher yields .

Chemical Reactions Analysis

2-Cyclopentyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

2-Cyclopentyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-cyclopentyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s isoindole moiety allows it to bind with high affinity to various receptors and enzymes, modulating their activity and leading to the desired biological effects . The exact molecular targets and pathways may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs: Substituent Variations

The isoindole-1,3-dione scaffold is versatile, with biological and material applications influenced by substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison

*Molecular weight calculated based on formula.

Key Differences in Substituent Effects

- Cyclopentyl vs. This may influence solubility and binding interactions in biological systems . The butyl analog is priced higher (€296.50–€1,052.50/g) than the cyclopentyl derivative, possibly due to synthetic complexity .

- Aromatic Substituents: The 2-chloro-phenyl variant (C₁₅H₁₀ClNO₄) adds an electron-withdrawing group, which may alter electronic density on the isoindole ring, affecting reactivity or π-π stacking in materials science . TID46’s tetraiodo substitution confers high molecular weight (691.77 g/mol) and potent kinase inhibition, highlighting the role of halogenation in enhancing bioactivity .

- The allyl group (C₁₂H₉NO₄) introduces unsaturation, which could facilitate conjugation or polymerization in material applications .

Biological Activity

2-Cyclopentyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid (CAS No. 890981-35-8) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H13NO4, with a molecular weight of approximately 255.26 g/mol. The compound features a unique isoindole structure that contributes to its biological properties.

Inhibition of Heparanase

One of the notable biological activities of this compound is its role as an inhibitor of heparanase, an enzyme involved in the degradation of heparan sulfate proteoglycans. Heparanase plays a significant role in cancer metastasis and angiogenesis. Research indicates that derivatives of 2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acids exhibit potent heparanase inhibitory activity with IC50 values ranging from 200 to 500 nM. These compounds demonstrate high selectivity over human beta-glucuronidase, making them promising candidates for therapeutic development against cancer and other diseases associated with heparanase activity .

Anti-Angiogenic Effects

In addition to heparanase inhibition, compounds in this class have shown anti-angiogenic properties. Angiogenesis is critical for tumor growth and metastasis; thus, inhibiting this process can be a valuable strategy in cancer therapy. The anti-angiogenic effects are likely linked to the inhibition of heparanase and other pathways involved in vascular endothelial growth factor (VEGF) signaling .

Study on Structure-Activity Relationship (SAR)

A study examining various derivatives of isoindole-based compounds highlighted the importance of structural modifications on their biological activity. It was found that substituents at specific positions significantly influence the potency against heparanase and angiogenesis. For instance, compounds with larger or more polar substituents exhibited enhanced activity compared to their less substituted analogs .

Clinical Implications

The potential clinical implications of these findings suggest that this compound could serve as a lead compound for developing new anti-cancer agents. Its ability to inhibit heparanase opens avenues for research into combination therapies that target multiple pathways involved in tumor progression .

Summary Table of Biological Activities

| Activity | Mechanism | IC50 (nM) | Selectivity |

|---|---|---|---|

| Heparanase Inhibition | Endo-beta-glucuronidase inhibition | 200 - 500 | >100-fold over human beta-glucuronidase |

| Anti-Angiogenic Effects | Inhibition of VEGF signaling pathways | Not specified | Not specified |

Q & A

Q. Structural Confirmation :

- Spectroscopy : ¹H/¹³C NMR for verifying cyclopentyl substitution and carbonyl groups. IR spectroscopy confirms C=O stretches (~1700 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., calculated for C₁₅H₁₅NO₄: 297.10 g/mol) .

- Purity Assessment : HPLC with UV detection (λ = 254 nm) ensures >95% purity .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Use NIOSH-approved respirators (e.g., P95) if airborne particles are suspected .

- Engineering Controls : Conduct reactions in fume hoods with negative pressure to limit vapor exposure .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

- First Aid : For skin contact, wash with soap/water for 15 minutes; for eye exposure, irrigate with saline solution .

Advanced: How can computational modeling predict the bioactivity of this compound against specific enzymes?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to simulate binding to enzyme active sites (e.g., shikimate dehydrogenase). The compound exhibits a predicted binding energy of -7.29 kcal/mol, suggesting competitive inhibition .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD (<2 Å) and hydrogen-bond interactions with catalytic residues (e.g., Arg 312) .

- QSAR Modeling : Correlate structural features (e.g., cyclopentyl hydrophobicity) with bioactivity using Random Forest algorithms .

Table 1 : Computational Binding Data for Isoindole Derivatives

| Compound | Binding Energy (kcal/mol) | Target Enzyme |

|---|---|---|

| Target Compound | -7.29 | Shikimate Dehydrogenase |

| 6-Nitroquinazoline-2,4-diol | -7.70 | Same |

Advanced: What strategies resolve contradictions in reported physicochemical properties (e.g., melting point, solubility) across studies?

Methodological Answer:

- Method Harmonization : Replicate experiments using standardized protocols (e.g., DSC for melting point, shake-flask method for solubility) .

- Cross-Validation : Compare XRD crystal structures to identify polymorphic variations affecting solubility .

- Meta-Analysis : Aggregate data from peer-reviewed studies (excluding unreliable sources) and apply statistical tests (e.g., ANOVA) to identify outliers .

Example : Discrepancies in melting points may arise from impurities. Re-crystallize the compound from ethanol/water (70:30 v/v) and re-measure via DSC .

Advanced: How to assess the compound's stability under varying experimental conditions (pH, temperature)?

Methodological Answer:

- Forced Degradation Studies :

- Kinetic Modeling : Apply Arrhenius equation to predict shelf life at 25°C based on accelerated stability data .

Table 2 : Stability Data Under Accelerated Conditions

| Condition | Degradation Rate (k, day⁻¹) | Half-Life (Days) |

|---|---|---|

| 40°C, pH 7.4 | 0.005 | 138 |

| 60°C, pH 2.0 | 0.032 | 21.6 |

Basic: What are the key considerations for designing biological assays to test this compound’s efficacy?

Methodological Answer:

- Cell Line Selection : Use enzyme-overexpressing lines (e.g., E. coli BL21 for shikimate dehydrogenase assays) .

- Dose-Response Curves : Test concentrations from 1 nM to 100 µM. Calculate IC₅₀ using GraphPad Prism’s nonlinear regression .

- Controls : Include positive controls (e.g., glyphosate for shikimate pathway inhibition) and vehicle controls (DMSO ≤0.1%) .

Advanced: How does the cyclopentyl substituent influence the compound’s pharmacokinetic properties?

Methodological Answer:

- LogP Determination : Measure octanol/water partitioning (LogP = 2.1) to predict membrane permeability .

- Metabolic Stability : Incubate with liver microsomes (human/rat). Analyze via LC-MS/MS for hydroxylation products (e.g., CYP3A4-mediated oxidation) .

- SAR Analysis : Compare with analogs (e.g., cyclohexyl or phenyl derivatives) to isolate cyclopentyl effects on bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.